5-(Aminomethyl)pyrimidine-2,4-diamine

Vue d'ensemble

Description

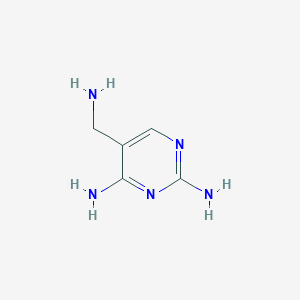

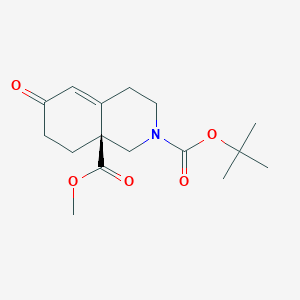

5-(Aminomethyl)pyrimidine-2,4-diamine is a pyrimidine derivative . It is also known as 2,4-pyrimidinediamine, 5-(aminomethyl)- . The molecular formula of this compound is C5H9N5 .

Molecular Structure Analysis

The molecular structure of this compound consists of a pyrimidine ring with an aminomethyl group at the 5-position and amino groups at the 2 and 4 positions . The molecular weight of this compound is 139.16 g/mol.Applications De Recherche Scientifique

1. Dihydrofolate Reductase Inhibitors

- 5-(Aminomethyl)pyrimidine-2,4-diamine derivatives have been designed as dihydrofolate reductase (DHFR) inhibitors. These compounds show potential in treating bacterial infections and offer a pathway for high-throughput synthesis and screening (Wyss et al., 2003).

2. Antiviral Activity

- Certain derivatives of this compound have demonstrated significant inhibitory activity against retroviruses, including HIV, highlighting their potential in antiviral therapies (Hocková et al., 2003).

3. Antitumor Activity

- Synthesis of specific this compound derivatives has been linked to significant antitumor activity, indicating their potential as cancer therapeutics (Grivsky et al., 1980).

4. Anti-Malarial Properties

- Studies have synthesized and evaluated certain this compound compounds for anti-malarial activity, particularly against resistant strains of Plasmodium falciparum (Seanego et al., 2020).

5. Novel Drug Synthesis and Characterization

- Research has been conducted on the synthesis and characterization of novel this compound derivatives, exploring their biological activities and potential as inhibitors of various enzymes (Gangjee et al., 1997).

6. Antibacterial Agents

- These compounds have also been studied for their potential as antibacterial agents, with specific focus on the synthesis of new derivatives and analysis of their activities (Stuart et al., 1983).

7. Pharmacological Aspects

- Pyrimidine derivatives, including this compound, have shown a range of pharmacological activities, such as antimicrobial, anticancer, anti-inflammatory, antidiabetic, and analgesic properties (Verma et al., 2020).

Safety and Hazards

While specific safety and hazard information for 5-(Aminomethyl)pyrimidine-2,4-diamine is not available in the sources retrieved, it is generally recommended to avoid breathing mist, gas, or vapors of chemical compounds, avoid contact with skin and eyes, use personal protective equipment, ensure adequate ventilation, and remove all sources of ignition .

Mécanisme D'action

Target of Action

Similar compounds have been shown to have antitrypanosomal and antiplasmodial activities , suggesting potential targets within these organisms.

Mode of Action

It’s likely that the compound interacts with its targets to induce changes that inhibit the growth or function of the target organisms .

Biochemical Pathways

Similar compounds have been shown to inhibit inflammation, fibrosis, and lipid synthesis in obesity-induced cardiac and hepatic dysfunction . This suggests that 5-(Aminomethyl)pyrimidine-2,4-diamine may also affect similar pathways.

Pharmacokinetics

The compound’s predicted boiling point is 4582±530 °C, and its predicted density is 1385±006 g/cm3 . These properties may influence its bioavailability.

Result of Action

Similar compounds have been shown to have antitrypanosomal and antiplasmodial activities , suggesting that this compound may also have similar effects.

Analyse Biochimique

Biochemical Properties

The biochemical properties of 5-(Aminomethyl)pyrimidine-2,4-diamine are not fully understood due to limited research. It is known that pyrimidines, in general, interact with various enzymes, proteins, and other biomolecules. For instance, pyrimidines are integral to the structure of nucleic acids, interacting with enzymes like DNA polymerase during DNA replication .

Cellular Effects

The cellular effects of this compound are not well-documented. Related pyrimidine derivatives have been shown to influence cell function. For example, certain pyrimidine-2,4-diamine derivatives have demonstrated antiproliferative activities against human cancer cells .

Molecular Mechanism

The exact molecular mechanism of this compound is not well-known. Related pyrimidine-2,4-diamine derivatives have been shown to inhibit the proliferation of cancer cells by blocking cell cycle progression and inducing apoptosis .

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings are not well-documented. Related compounds have shown significant inhibitory effects against tumor cells over time .

Metabolic Pathways

The metabolic pathways involving this compound are not well-known. Pyrimidines are involved in several metabolic pathways, including the synthesis of nucleic acids and certain amino acids .

Propriétés

IUPAC Name |

5-(aminomethyl)pyrimidine-2,4-diamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9N5/c6-1-3-2-9-5(8)10-4(3)7/h2H,1,6H2,(H4,7,8,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSCPVFNKSWRDMO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=NC(=N1)N)N)CN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9N5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

139.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 3-(5-chloro-2-thienyl)-3-oxo-2-[4-(trifluoromethyl)benzyl]propionate](/img/structure/B3138023.png)

![1-[4-(Trifluoromethyl)phenyl]-1H-imidazole-4-carboxylic acid](/img/structure/B3138039.png)

![tetrahydrofuro[2,3-b]furan-3(2H)-one](/img/structure/B3138065.png)

![2-(1,1,2,2,3,3,4,4,5,5,6,6,6-Tridecafluorohexyl)-5-[5-[5-[5-(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexyl)thiophen-2-yl]thiophen-2-yl]thiophen-2-yl]thiophene](/img/structure/B3138104.png)

![2-[[(2-phenoxyacetyl)amino]carbamoyl]cyclohexane-1-carboxylic Acid](/img/structure/B3138129.png)

![2-[[[2-(4-methylphenoxy)acetyl]amino]carbamoyl]cyclohexane-1-carboxylic Acid](/img/structure/B3138130.png)